molecular formula C12H17BrO B8408702 5-Bromo-2-methyl-2-phenylpentan-1-ol

5-Bromo-2-methyl-2-phenylpentan-1-ol

Cat. No. B8408702
M. Wt: 257.17 g/mol
InChI Key: CBCPYSNGAHZZPU-UHFFFAOYSA-N
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Patent
US08642653B2

Procedure details

According to the procedure given for the synthesis of 206e, 205b (23.70 g, 79.21 mmol) was reduced with LiBH4 (3.45 g, 158.4 mmol) and methanol (5.24 g, 163.5 mmol) in anhydrous CH2Cl2 (150 mL) to give 206b (20.0 g, 98%) as an oil. 1H NMR (CDCl3): δ 7.34-7.14 (m, 5 H), 3.60 (m, 1 H), 3.48 (m, 1 H), 3.29 (t, 2 H, J=6.0), 1.96-1.44 (m, 5 H), 1.32 (s, 3 H). 13C NMR (CDCl3): δ 144.25, 128.59, 126.71, 126.41, 72.44, 43.15, 37.06, 34.64, 27.58, 21.61. HRMS (LSIMS, nba): Calcd for C12H16Br (MH+-H2O): 239.0435, found: 239.0444.
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
205b
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

Identifiers

REACTION_CXSMILES
BrCCCCC(C)(C1C=CC(C)=CC=1)CO.[Br:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:33])([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:22](OCC)=[O:23].[Li+].[BH4-].CO>C(Cl)Cl>[Br:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:33])([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[CH2:22][OH:23] |f:2.3|

Inputs

Step One
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(CO)(C1=CC=C(C=C1)C)C
Name
205b
Quantity
23.7 g
Type
reactant
Smiles
BrCCCC(C(=O)OCC)(C1=CC=CC=C1)C
Step Two
Name
Quantity
3.45 g
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
5.24 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCC(CO)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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